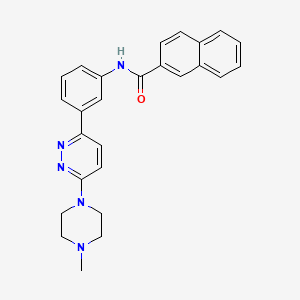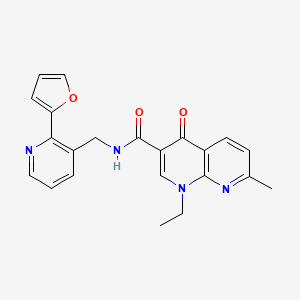
4-Cyclobutoxy-5,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of CBDP involves the reaction of cyclobutanone and guanidine carbonate. The exact conditions and catalyst used for this reaction are not specified in the available literature.Physical and Chemical Properties Analysis
CBDP is a liquid at room temperature . Further physical and chemical properties are not specified in the available literature.科学的研究の応用
Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage
Photolyase, a crucial enzyme in repairing sun-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), operates through complex electron transfer reactions. Recent studies using femtosecond spectroscopy have mapped the dynamical evolution of the repair process, revealing intricate electron transfer mechanisms involving multiple steps and pathways. These insights into photolyase function are pivotal for understanding the molecular mechanics of DNA repair mechanisms across different life kingdoms, highlighting the enzyme's role in protecting genomic integrity against UV-induced damage (Zhang, Wang, & Zhong, 2017).
The Eukaryotic Nucleotide Excision Repair Pathway
Nucleotide excision repair (NER) mechanisms play a critical role in rectifying helix-distorting DNA lesions, including UV-induced CPDs and 6-4 PPs. Studies have elaborated on the sequential steps of NER in human cells, from lesion recognition to DNA synthesis post-damage removal. This pathway not only repairs DNA but also influences cellular responses such as metabolism, cell cycle progression, apoptosis, and genetic stability. The conservation and evolution of NER across different organisms underscore its fundamental role in maintaining genomic integrity (Costa et al., 2003).
Cyclobutane Pyrimidine Dimer Photolyase and Cryptochrome DASH
Cyclobutane pyrimidine dimer (CPD) photolyases and Cryptochrome (CRY) DASH enzymes, which repair CPD lesions on DNA, showcase the intricate mechanisms of DNA repair. Spectroscopic and biophysical-chemical studies have significantly contributed to understanding the CPD repair mechanism, including the enzyme-substrate complex dynamics. The synergy between X-ray crystallography and spectroscopic investigations has been crucial in mapping out the repair processes, offering insights into the potential for enhancing DNA repair efficiency (Schelvis & Gindt, 2017).
Dewar Valence Isomers: The Third Type of Environmentally Relevant DNA Photoproducts
Dewar valence isomers, emerging from photoisomerization of (6-4) photoproducts upon UV exposure, present a lesser-known but significant type of UV-induced DNA damage. Their formation, mutagenic properties, and repair underscore an additional layer of complexity in DNA lesion repair mechanisms, pointing to the environmental and biological relevance of these isomers in solar carcinogenesis (Douki & Sage, 2016).
Cyclotides as a Basis for Drug Design
Cyclotides, with their unique cyclic backbone and biological activities, represent a promising template for drug design. Their stability and diverse functions, ranging from anti-HIV to uterotonic activities, highlight the potential of cyclotides and their synthetic variants in pharmaceutical applications. This review focuses on therapeutic applications, production methods, and the future scope for cyclotides in drug development, showcasing their relevance in creating stable, biologically active peptide-based drugs (Craik et al., 2012).
作用機序
Target of Action
This compound is a versatile chemical with immense potential for scientific research, and its specific targets may vary depending on the context of its use.
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through various mechanisms, such as acting as nucleophiles .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical processes
特性
IUPAC Name |
4-cyclobutyloxy-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZARBNCTQOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)
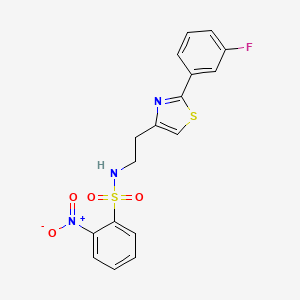
![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)
![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)
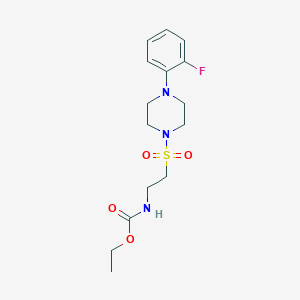
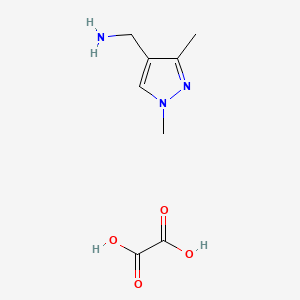
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)
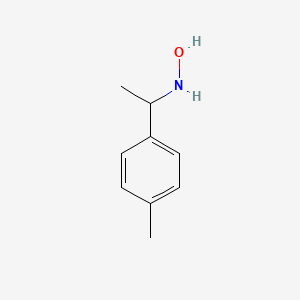

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)
